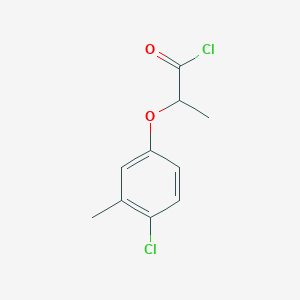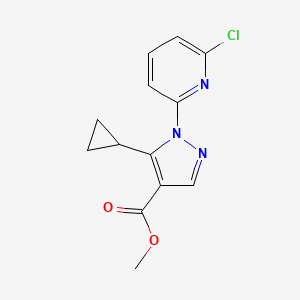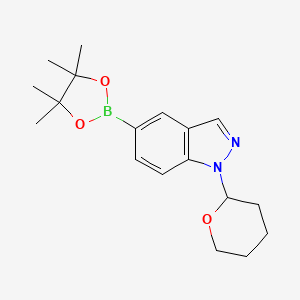![molecular formula C15H12Cl2O3 B1452022 2-[(3-氯苄基)氧基]-3-甲氧基苯甲酰氯 CAS No. 1160250-15-6](/img/structure/B1452022.png)
2-[(3-氯苄基)氧基]-3-甲氧基苯甲酰氯
描述
The compound “2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H12Cl2O3 . It is related to the class of compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .
科学研究应用
水解增强
该化合物用于2-氯苯甲醛的的水解,这是工业上生产2-氯苯甲醛的主要方法 . 该方法的传统反应器技术和反应工艺不够完善,导致水解过程效率低下 . 该化合物已被用于增强工业生产中使用的水解反应器 .
模拟与分析
该化合物已被用于模拟和分析,以研究反应器中液滴的分散特性 . 分散相液滴的粒径分布和Sauter平均直径(D 32)被用来表征分散效果 .
传质增强
该化合物已被用于实现水解反应体系中的传质增强 . 三叶后弯式叶轮系统中的微小液滴数量显着增加,液滴尺寸分布宽度显着减小 .
实验室规模水解
该化合物已被用于实验室规模的2-氯苯甲醛的水解 . 通过单因素试验和正交实验优化确定了实验室规模的2-氯苯甲醛水解的最佳条件 .
工业规模水解
该化合物已被用于工业规模的2-氯苯甲醛的水解 . 应用实验室规模的最佳技术方案后,研究了工业规模的2-氯苯甲醛水解的效果 .
抗炎和镇痛活性
一种新型水杨酸衍生物2-((3 (氯甲基)苯甲酰)氧基)苯甲酸 (3-CH2Cl) 被引入,作为一种潜在的替代化合物来替代阿司匹林 . COX-2 特异性、毒性概况、镇痛、抗炎和抗血小板活性的初步评估结果使 3-CH2Cl 成为一种很有前景的“新”药物开发化合物 .
降低心脏白细胞浓度
该化合物已被观察到能降低心脏白细胞浓度 . 这在免疫反应过度的情况下可能是有益的。
减少肝细胞损伤
该化合物已被观察到能减少肝细胞损伤 . 这在肝脏损伤或疾病的情况下可能是有益的。
作用机制
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions at the benzylic position .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, the compound is a solid under normal conditions . Its reactivity may also be affected by the presence of other substances in the environment .
生化分析
Biochemical Properties
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. By inhibiting this enzyme, the compound can disrupt normal cellular communication, leading to altered cellular functions. Additionally, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride can bind to DNA, causing changes in gene expression and potentially leading to cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The involvement of these metabolic pathways is crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride within cells and tissues are influenced by various factors, including its lipophilicity and interaction with transport proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within different cellular compartments. Additionally, transport proteins, such as P-glycoprotein, can influence the compound’s localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an important determinant of its activity and function. This compound has been observed to localize primarily within the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and influence cellular processes. The presence of targeting signals and post-translational modifications may further direct the compound to specific subcellular compartments, affecting its biological activity .
属性
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCNRXYGWIDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)







![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)
![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)
![{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1451960.png)


